molecular formula C14H20 B1323665 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene CAS No. 636566-69-3

3-(2,3,4,5,6-Pentamethylphenyl)-1-propene

Cat. No.: B1323665
CAS No.: 636566-69-3
M. Wt: 188.31 g/mol
InChI Key: KVGPRQFLWSXCOV-UHFFFAOYSA-N
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Description

3-(2,3,4,5,6-Pentamethylphenyl)-1-propene is an organic compound characterized by a propene group attached to a pentamethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene typically involves the reaction of 2,3,4,5,6-pentamethylbenzyl chloride with a suitable base, such as potassium tert-butoxide, in the presence of a solvent like dimethyl sulfoxide. The reaction proceeds through an elimination mechanism, resulting in the formation of the desired propene derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4,5,6-Pentamethylphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid for epoxidation and potassium permanganate for hydroxylation.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bond.

    Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

3-(2,3,4,5,6-Pentamethylphenyl)-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene involves its interaction with molecular targets through its propene and aromatic moieties. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene
  • (4-nitrophenyl)(2,3,4,5,6-pentamethylphenyl)methanone

Uniqueness

3-(2,3,4,5,6-Pentamethylphenyl)-1-propene is unique due to its propene group, which imparts distinct reactivity compared to other pentamethyl-substituted aromatic compounds. This structural feature allows for a broader range of chemical transformations and applications in various fields .

Properties

IUPAC Name

1,2,3,4,5-pentamethyl-6-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-7-8-14-12(5)10(3)9(2)11(4)13(14)6/h7H,1,8H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGPRQFLWSXCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CC=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641234
Record name 1,2,3,4,5-Pentamethyl-6-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636566-69-3
Record name 1,2,3,4,5-Pentamethyl-6-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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